molecular formula C6H4BrNO3 B084729 2-Bromo-6-nitrophenol CAS No. 13073-25-1

2-Bromo-6-nitrophenol

Cat. No. B084729
CAS RN: 13073-25-1
M. Wt: 218 g/mol
InChI Key: VEJSIOPQKQXJAT-UHFFFAOYSA-N
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Patent
US08642637B2

Procedure details

A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water was cooled to room temperature. Sodium nitrate (79.2 g, 0.93 mol) was added to the solution. 2-Bromo-phenol 1a (60 mL, 0.52 mol) was added dropwise at such a rate that the reaction temperature was kept below 25° C. The reaction mixture was stirred at room temperature for 2 hours. The precipitate was dissolved in 320 mL of ethyl acetate. The mixture was washed with water and saturated brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 2-bromo-6-nitro-phenol 1b (48.2 g, yield 42.8%) as a yellow solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])([O-])=[O:7].[Na+].[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18]>O.C(OCC)(=O)C>[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:6]([O-:9])=[O:7])[C:13]=1[OH:18] |f:1.2|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
186 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
79.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 25° C
WASH
Type
WASH
Details
The mixture was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: PERCENTYIELD 42.8%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.